![molecular formula C14H17NO3 B2465784 Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate CAS No. 2248408-14-0](/img/structure/B2465784.png)
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a benzofuran derivative that has a tert-butyl ester and an aminomethyl group attached to it. It is commonly used in the synthesis of other compounds due to its unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is not well understood. However, it is believed that the aminomethyl group attached to the benzofuran ring may play a role in the compound's reactivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate have not been extensively studied. However, it is believed that the compound may have potential applications in the field of medicinal chemistry due to its unique properties.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate in lab experiments include its reactivity and its potential applications in the synthesis of other compounds. However, its limitations include the lack of understanding of its mechanism of action and its potential toxicity.
Future Directions
There are several future directions that can be explored with regards to tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate. These include:
1. Further studies on the compound's mechanism of action
2. Exploration of its potential applications in the field of medicinal chemistry
3. Synthesis of new compounds using tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate as a starting material
4. Studies on the compound's potential toxicity and safety profile
5. Development of new synthetic methods for the compound and its derivatives.
In conclusion, tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is a chemical compound that has potential applications in various fields. Its unique properties make it an interesting compound for further study and exploration. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate involves the reaction of 3-formylbenzoic acid with tert-butyl carbamate and formaldehyde. The reaction is catalyzed by a base such as potassium carbonate and is carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate has found its use in various scientific research applications. It is commonly used in the synthesis of other compounds that have potential applications in the field of medicinal chemistry. It has also been studied for its potential use as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)12-10(8-15)9-6-4-5-7-11(9)17-12/h4-7H,8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPGFOULRFLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2O1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |
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